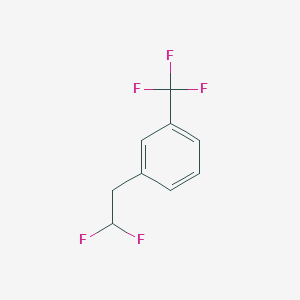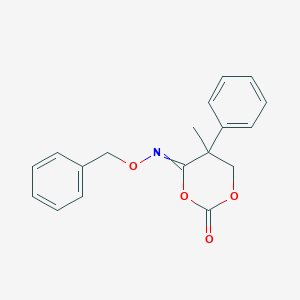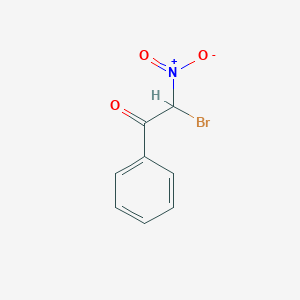
2-Bromo-2-nitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-2-nitroacetophenone can be synthesized through a multi-step process involving nitration, reduction, and bromination. The nitration of acetophenone produces 2-nitroacetophenone, which is then brominated to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of concentrated sulfuric acid and nitric acid for nitration, followed by bromination using bromine or a brominating agent under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-nitroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-Amino-2-bromoacetophenone.
Oxidation: Products vary based on the oxidizing agent and conditions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-nitroacetophenone is used in various scientific research applications:
Chemistry: As a reagent for the synthesis of other organic compounds.
Biology: In the preparation of prostaglandin derivatives.
Medicine: Potential use in drug development and biochemical studies.
Industry: Used in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-nitroacetophenone involves its role as an electrophilic reagent. It reacts with nucleophiles to form covalent bonds, facilitating the formation of derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-nitroacetophenone
- 2-Bromo-4-nitroacetophenone
- 2-Bromo-2’-fluoroacetophenone
Uniqueness
2-Bromo-2-nitroacetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its combination of bromine and nitro groups makes it particularly useful as an electroactive derivative-forming reagent .
Eigenschaften
CAS-Nummer |
63200-78-2 |
|---|---|
Molekularformel |
C8H6BrNO3 |
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
2-bromo-2-nitro-1-phenylethanone |
InChI |
InChI=1S/C8H6BrNO3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,8H |
InChI-Schlüssel |
ZBVSOJZWZUGUAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


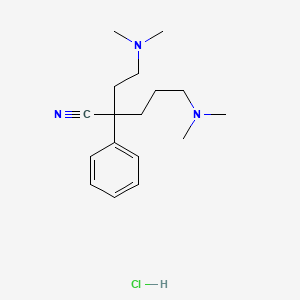
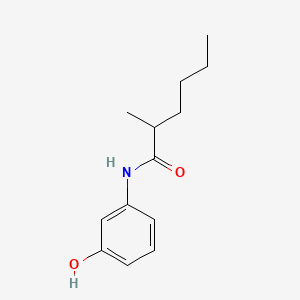
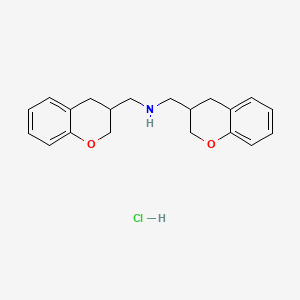
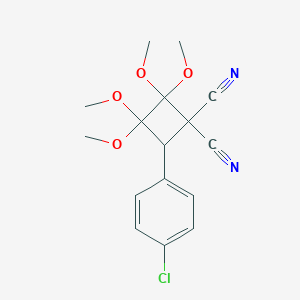

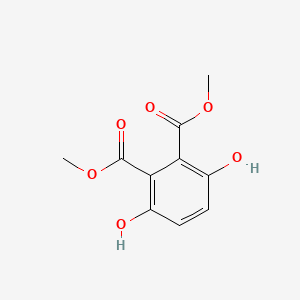

![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
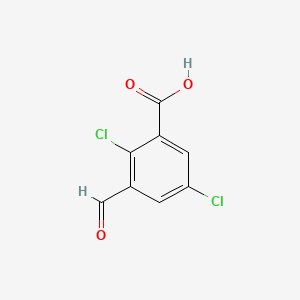
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)
